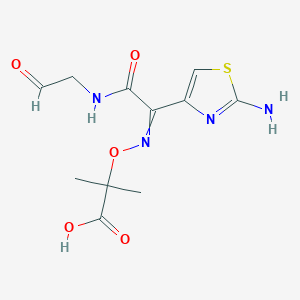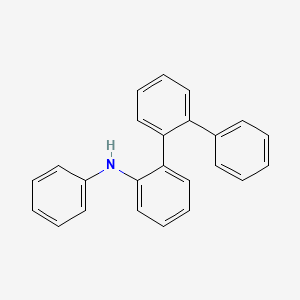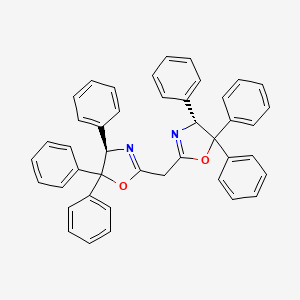
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic compound that features a pyrazole ring substituted with a bromine atom. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the bromine substituent or the pyrazole ring.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their function. This interaction may involve binding to the active site of an enzyme, leading to changes in its structure and activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazol-1-yl)acetic acid: This compound shares the pyrazole ring and bromine substituent but differs in its overall structure and properties.
Hydrazine-coupled pyrazoles: These compounds have similar pharmacological activities and are used in similar research applications.
Uniqueness
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12BrN3O2 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
2-amino-4-(4-bromopyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(10,7(13)14)2-3-12-5-6(9)4-11-12/h4-5H,2-3,10H2,1H3,(H,13,14) |
InChI Key |
OMUUHJDVOXHZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)Br)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)

![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)

![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)


